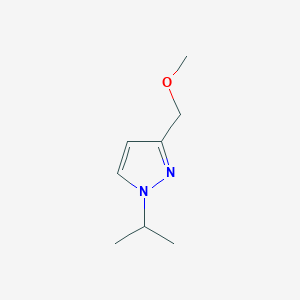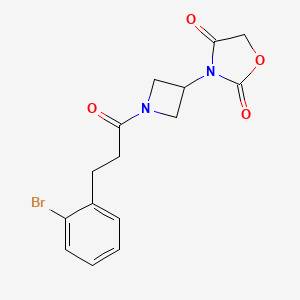
N6-(2-Phenylethyl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-(2-Phenylethyl)adenosine is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
N6-(2-Phenylethyl)adenosine is a potent adenosine receptors (AR) agonist . The primary targets of this compound are the adenosine receptors, specifically the A1 adenosine receptor in both rats and humans . Adenosine receptors play a crucial role in various physiological processes, including neuronal activity, vascular function, platelet aggregation, and blood cell regulation .
Mode of Action
This compound interacts with its targets, the adenosine receptors, by binding to them . This binding action triggers a multitude of physiopathological effects, regulating central nervous, cardiovascular, peripheral, and immune systems .
Biochemical Pathways
The interaction of this compound with adenosine receptors affects several biochemical pathways. The adenosine receptors are G protein-coupled receptors, and their activation can lead to various downstream effects . .
Result of Action
Given its role as an adenosine receptor agonist, it can be inferred that this compound would have significant effects on cellular physiology, potentially influencing neuronal activity, vascular function, platelet aggregation, and blood cell regulation .
Propriétés
Numéro CAS |
20125-39-7 |
|---|---|
Formule moléculaire |
C18H21N5O4 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-5-[6-(2-phenylethylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O4/c24-8-12-14(25)15(26)18(27-12)23-10-22-13-16(20-9-21-17(13)23)19-7-6-11-4-2-1-3-5-11/h1-5,9-10,12,14-15,18,24-26H,6-8H2,(H,19,20,21) |
Clé InChI |
LGZYEDZSPHLISU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
SMILES canonique |
C1=CC=C(C=C1)CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Solubilité |
>55.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzylbenzamide](/img/structure/B2706947.png)

![6-Ethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2706949.png)



![N2-[2-(DIMETHYLAMINO)ETHYL]-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE](/img/structure/B2706956.png)
![1-{4-Methyl-2-[(pyridin-2-yl)amino]-1,3-thiazol-5-yl}ethan-1-one hydrochloride](/img/structure/B2706959.png)


![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2H-chromene-3-carboxamide](/img/structure/B2706967.png)

![5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide](/img/structure/B2706969.png)
